molecular formula C17H13BrN2O5 B8135364 Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B8135364
M. Wt: 405.2 g/mol
InChI Key: XAAAUNVYRYKBGD-UHFFFAOYSA-N
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Description

Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, a hydroxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the benzyloxy group through nucleophilic substitution. The bromine atom is then introduced via bromination, and the hydroxy group is added through hydroxylation. Finally, the carboxylate ester is formed through esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate each step of the synthesis. Industrial methods also focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for research and commercial applications.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Esterification and Hydrolysis: The carboxylate ester can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

    Esterification and Hydrolysis: Formation of various esters or carboxylic acids.

Scientific Research Applications

Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and hydroxy group may contribute to its bioactivity.

    Medicine: Explored as a potential lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxy group can form hydrogen bonds or participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Methyl 1-(benzyloxy)-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate:

    Methyl 1-(benzyloxy)-6-bromo-4-methoxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: The methoxy group replaces the hydroxy group, affecting the compound’s reactivity and interactions.

Uniqueness: The presence of the bromine atom and hydroxy group in Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 6-bromo-4-hydroxy-2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5/c1-24-17(23)13-14(21)12-7-11(18)8-19-15(12)20(16(13)22)25-9-10-5-3-2-4-6-10/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAAUNVYRYKBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N=CC(=C2)Br)N(C1=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-(benzyloxy)-6-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

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